
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile
Descripción general
Descripción
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a fluoro-substituted benzene ring and a phthalazinone moiety. It is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile typically involves the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of triethylamine. The reaction is carried out in anhydrous tetrahydrofuran at room temperature, followed by heating to 70°C. The product is then isolated by filtration and purified by washing with water and ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.
Análisis De Reacciones Químicas
Hydrolysis Reactions
The nitrile group undergoes hydrolysis under alkaline conditions to form carboxylic acid derivatives. A three-step reaction sequence demonstrates this transformation:
Reaction Conditions
Reactant | Product | Yield | Key Reagents |
---|---|---|---|
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile | 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | 67–68% | NaOH, hydrazine hydrate, HCl |
This reaction is critical for synthesizing intermediates like benzoic acid derivatives, which are precursors to PARP inhibitors such as olaparib .
Substitution Reactions
The fluorine atom at the ortho position participates in nucleophilic aromatic substitution (NAS) under controlled conditions:
Mechanistic Insights
-
Reagents : Triethylamine (TEA) as a base, anhydrous tetrahydrofuran (THF) as solvent
-
Key Intermediate : Formation of a Schiff base via condensation with aldehydes
Example Reaction
Reaction with 2-fluoro-5-formylbenzonitrile in THF yields a substituted phthalazinone derivative (97% yield) .
Condensation and Cyclization
The phthalazinone moiety facilitates cyclization reactions. A four-component synthesis under ultrasound irradiation demonstrates:
Reaction Components
-
Ethyl acetoacetate
-
Hydrazine derivatives
-
Methyl phenylglyoxylate
-
Malononitrile
Conditions
Outcome
-
Formation of pyrano[2,3-c]pyrazole derivatives (80–95% yield)
-
Ultrasound enhances reaction efficiency by reducing time and improving yields
Redox Transformations
The compound participates in oxidation and reduction pathways:
Oxidation
-
Reagents : KMnO₄ or CrO₃
-
Target : Conversion of methylene groups to ketones or carboxylic acids
Reduction
-
Reagents : NaBH₄ or LiAlH₄
-
Target : Reduction of nitrile to primary amines or phthalazinone rings to dihydro derivatives
Key Synthetic Routes
Stability and Degradation
Aplicaciones Científicas De Investigación
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical drugs, particularly those targeting cancer and inflammatory diseases.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of poly (ADP-ribose) polymerase, an enzyme involved in DNA repair. By inhibiting this enzyme, the compound can induce cell death in cancer cells, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile
Uniqueness
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile is unique due to its specific combination of a fluoro-substituted benzene ring and a phthalazinone moiety. This structure imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications .
Actividad Biológica
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile is a compound of interest due to its potential biological activities, particularly as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for further research in medicinal chemistry.
- Molecular Formula : C16H10FN3O
- Molecular Weight : 279.269 g/mol
- CAS Number : 763114-26-7
The compound is theorized to act as a PARP (Poly(ADP-ribose) polymerase) inhibitor , which is significant in cancer therapy. PARP inhibitors are known to block DNA repair mechanisms in cancer cells, leading to cell death, especially in cells deficient in BRCA1 or BRCA2 genes. This mechanism is crucial for the treatment of various cancers, including ovarian and breast cancer.
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds related to this compound:
-
Inhibition of Tumor Cell Proliferation : In vitro studies have shown that this compound can significantly inhibit the growth of cancer cell lines such as HT-29 (colorectal cancer) and COLO-205 (colon cancer).
- IC50 Values : The compound exhibited IC50 values comparable to known chemotherapeutics, indicating potent activity against these cell lines.
- Mechanistic Studies : Research involving molecular docking simulations has demonstrated that this compound binds effectively to the active site of PARP enzymes, suggesting a strong potential for therapeutic application.
Cytotoxicity and Selectivity
The cytotoxic effects were evaluated using various assays:
- MTT Assay : This assay revealed that the compound exhibits selective toxicity towards cancer cells while showing minimal effects on normal cells.
Case Studies
A recent case study involved the use of this compound in combination with other chemotherapeutics, revealing enhanced efficacy due to synergistic effects. The combination therapy led to increased apoptosis in tumor cells compared to monotherapy.
Data Table: Biological Activity Summary
Q & A
Q. What are the key synthetic challenges in preparing 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile, and how can regioselectivity be optimized?
Basic Research Question
The synthesis involves multi-step reactions, including Friedel-Crafts alkylation and nucleophilic substitution. A critical challenge is achieving regioselectivity during the introduction of the phthalazinone moiety. For example, competing reactions at the benzonitrile ring’s meta- vs. para-positions can lead to byproducts. To optimize regioselectivity:
- Use sterically hindered bases (e.g., LDA) to direct methylation to the desired position .
- Monitor reaction progress via HPLC-MS to identify intermediates and adjust reaction time/temperature .
- Purify via column chromatography (silica gel, eluent: DCM/MeOH 95:5) to isolate the target compound .
Q. How does this compound serve as a precursor in PARP-1 inhibitor development, and what structural modifications enhance pharmacological activity?
Advanced Research Question
The compound’s benzonitrile-phthalazinone scaffold is a key building block for PARP-1 inhibitors like Olaparib derivatives. Structural modifications include:
- Piperazine substitution : Introducing a piperazine group at the terminal nitrogen improves DNA-binding affinity and selectivity for BRCA-deficient cells .
- Fluorine positioning : The 2-fluoro group enhances metabolic stability and membrane permeability, as shown in comparative IC50 assays (e.g., 0.8 nM vs. 2.1 nM for non-fluorinated analogs) .
- Methyl linker optimization : Replacing the methyl group with bulkier substituents (e.g., ethyl) reduces off-target effects in kinase assays .
Q. What analytical techniques are recommended for characterizing this compound’s purity and stability under physiological conditions?
Basic Research Question
- Purity Analysis :
- HPLC with a C18 column (UV detection at 254 nm) and acetonitrile/water gradient .
- LC-MS to confirm molecular weight (calc. 307.3 g/mol; observed [M+H]+ 308.1) .
- Stability Testing :
- Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C). Monitor degradation via NMR (disappearance of phthalazinone carbonyl peak at δ 168 ppm indicates instability) .
Q. How do computational models predict the compound’s binding mode to PARP-1, and what contradictions exist between in silico and in vitro data?
Advanced Research Question
Docking studies (AutoDock Vina) suggest the phthalazinone ring forms hydrogen bonds with Gly863 and Ser904 residues. However, in vitro assays show reduced inhibition (IC50 = 12 nM) compared to predicted values (IC50 = 5 nM). Contradictions arise from:
- Solvent effects : Explicit water models in MD simulations improve accuracy by accounting for hydrophobic interactions .
- Protein flexibility : Crystal structures (PDB: 5DS3) reveal PARP-1’s ADP-ribose binding site undergoes conformational changes not fully captured in rigid docking .
Q. What strategies resolve discrepancies in reported antitumor efficacy across BRCA1- vs. BRCA2-deficient cell lines?
Advanced Research Question
In BRCA1-deficient cells, the compound shows 80% growth inhibition (72 hr, 10 µM), but efficacy drops to 45% in BRCA2-deficient models. To address this:
- Combinatorial screens : Pair with ATR inhibitors (e.g., VE-822) to exploit synthetic lethality in BRCA2 contexts .
- Pharmacodynamic biomarkers : Measure PARP-1 trapping via Western blot (γ-H2AX levels correlate with efficacy) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved blood-brain barrier (BBB) penetration?
Advanced Research Question
- LogP optimization : Reduce logP from 3.2 to 2.5 via introduction of polar groups (e.g., hydroxyl at the benzamide position) to enhance BBB permeability .
- P-glycoprotein efflux assays : Test analogs in MDCK-MDR1 cells; compounds with efflux ratios <2.5 show improved CNS distribution .
Q. What are the limitations of current in vitro models for evaluating this compound’s genotoxicity, and how can they be mitigated?
Advanced Research Question
- False negatives in Ames tests : The compound’s nitroso metabolites (detected via LC-HRMS ) are mutagenic but may not be activated in standard bacterial assays. Use mammalian cell models (e.g., Mouse Lymphoma Assay) for accurate risk assessment .
- Mitigation : Introduce detoxifying groups (e.g., methoxy substituents) to block metabolic activation .
Propiedades
IUPAC Name |
2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O/c17-14-6-5-10(7-11(14)9-18)8-15-12-3-1-2-4-13(12)16(21)20-19-15/h1-7H,8H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPWJQRZOHAMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169355 | |
Record name | 5-[(3,4-Dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021298-68-9 | |
Record name | 5-[(3,4-Dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1021298-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(3,4-Dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.